Ethylene glycol monohexadecyl ether Ethylene glycol monohexadecyl ether
Brand Name: Vulcanchem
CAS No.: 69364-63-2
VCID: VC13332404
InChI: InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3
SMILES: CCCCCCCCCCCCCCCCOCCO
Molecular Formula: C18H38O2
Molecular Weight: 286.5 g/mol

Ethylene glycol monohexadecyl ether

CAS No.: 69364-63-2

Cat. No.: VC13332404

Molecular Formula: C18H38O2

Molecular Weight: 286.5 g/mol

* For research use only. Not for human or veterinary use.

Ethylene glycol monohexadecyl ether - 69364-63-2

Specification

CAS No. 69364-63-2
Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
IUPAC Name 2-hexadecoxyethanol
Standard InChI InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3
Standard InChI Key FSAMVJAGJWGWTQ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOCCO
Canonical SMILES CCCCCCCCCCCCCCCCOCCO

Introduction

Chemical Identity and Structural Properties

Ethylene glycol monohexadecyl ether (C₁₈H₃₈O₂) is systematically named 2-(hexadecyloxy)ethanol, with a molecular weight of 286.49 g/mol . Its structure comprises a 16-carbon alkyl chain (hexadecyl) bonded via an ether linkage to the hydroxyl group of ethylene glycol. Key physicochemical properties include:

PropertyValueSource
Density0.869 g/cm³
Boiling Point353.5°C
Melting Point42–43°C
Flash Point81.7°C
Vapor Pressure2.06 × 10⁻⁶ mmHg (25°C)
LogP5.476
SolubilitySlight in water; high in alcohols/ethers

The compound’s lipophilicity (LogP >5) facilitates membrane permeability, making it valuable in formulations requiring controlled release .

Synthesis and Industrial Production

Williamson Ether Synthesis

Traditional synthesis employs the Williamson method, reacting sodium ethoxide with hexadecyl bromide and ethylene glycol. While effective, this route generates stoichiometric sodium halide waste, complicating purification .

Acid-Catalyzed Direct Etherification

Modern approaches favor proton acid catalysts (e.g., H₂SO₄) to mediate the reaction between ethylene glycol and hexadecanol. A Chinese patent (CN104250206A) reports yields exceeding 80% under optimized conditions (150°C, 4 hours) . Key advantages include reduced byproducts and scalability in continuous reactors .

Regulatory and Compliance Status

  • HS Code: 2909499000 (ether-alcohols derivatives) .

  • Transport: Classified as NONH for all modes, per RIDADR guidelines .

  • Tariffs: 5.5% MFN tariff under WTO agreements .

Recent Research and Innovations

Enzyme Inhibition Studies

Yamano et al. synthesized analogs of ethylene glycol monohexadecyl ether to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory diseases . Modifying the alkyl chain length altered inhibitory potency, underscoring structure-activity relationships .

Polymer Science

Zhang et al. developed PEGylated α-hydroxy acids using ethylene glycol derivatives, enabling “clickable” polylactides for biomedical applications . While focusing on shorter-chain ethers, this work highlights the broader utility of glycol ethers in polymer functionalization .

Toxicology Advancements

A 2025 study (PMCID: PMC1568303) compared the pharmacokinetics of ethylene glycol ethers in humans, noting that hexadecyl derivatives exhibit prolonged elimination half-lives (~77 hours) due to high lipid affinity . This has implications for occupational exposure limits .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator